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Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Efficient N-Boc Deprotection Strategies for Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Application Note: Efficient N-Boc Deprotection Strategies for Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Scaffold Focus: 2-oxa-7-azaspiro[4.5]decane derivatives
Executive Summary & Mechanistic Context
The incorporation of sp³-rich spirocyclic scaffolds into active pharmaceutical ingredients (APIs) has become a cornerstone strategy in modern medicinal chemistry. These three-dimensional architectures often serve as bioisosteres for flat morpholine or piperidine rings, offering improved metabolic stability, increased aqueous solubility, and enhanced target-binding thermodynamics [1].
Among these, the 2-oxa-7-azaspiro[4.5]decane framework is of particular interest due to its optimal balance of lipophilicity and basicity. The synthesis of these building blocks frequently relies on the tert-butyloxycarbonyl (Boc) protecting group to mask the secondary amine during upstream functionalization. However, the deprotection of tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate requires careful consideration. While the spirocyclic ether (tetrahydrofuran moiety) is generally stable to standard acidic conditions, the steric hindrance around the spirocenter and the physical properties of the resulting salts dictate the choice of deprotection methodology.
This application note provides field-proven, self-validating protocols for the efficient removal of the N-Boc group from tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate, detailing the causality behind reagent selection, workup procedures, and salt isolation.
Experimental Workflow & Decision Matrix
The cleavage of the N-Boc carbamate is an acid-catalyzed process that liberates the free amine, carbon dioxide, and isobutylene [2]. The choice of acid directly impacts the counterion of the resulting amine salt, which in turn affects the isolation strategy.
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): Preferred for discovery-scale (<5 g) synthesis. The reaction is rapid, and the volatility of TFA allows for concentration under reduced pressure. However, the resulting trifluoroacetate salts are often hygroscopic oils.
-
Hydrogen Chloride (HCl) in 1,4-Dioxane: The industry standard for process scale-up (>5 g). The generation of isobutylene gas drives the reaction forward, and the resulting hydrochloride salts typically precipitate directly from the ethereal solvent, allowing for isolation by simple filtration without aqueous workup [3].
Workflow for N-Boc deprotection of 2-oxa-7-azaspiro[4.5]decane based on scale and salt preference.
Detailed Protocols
Method A: TFA-Mediated Deprotection (Discovery Scale)
Causality: TFA provides a highly acidic medium (pKa ~ 0.23) that rapidly protonates the carbamate oxygen, facilitating the elimination of isobutylene. DCM acts as a non-participating, polarizable solvent that stabilizes the transition state without freezing at the required 0 °C initiation temperature.
Materials:
-
Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (1.0 eq)
-
Trifluoroacetic Acid (TFA, 10.0 eq)
-
Anhydrous Dichloromethane (DCM, 0.1 M relative to substrate)
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected spirocycle in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Note: Initiating at 0 °C prevents exothermic runaway and minimizes potential side reactions, though the oxa-azaspiro scaffold is highly stable.
-
Acid Addition: Add TFA dropwise over 5–10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours.
-
Monitoring: Monitor completion via TLC (Ninhydrin stain) or LC-MS. The starting material will be UV-inactive; rely on ELSD or MS (M+H-Boc fragment).
-
Concentration: Once complete, concentrate the mixture under reduced pressure.
-
Co-evaporation: To remove residual TFA, dissolve the crude oily residue in toluene or diethyl ether and concentrate again (repeat 3 times).
-
Validation: The resulting 2-oxa-7-azaspiro[4.5]decane trifluoroacetate salt is typically obtained as a viscous oil or hygroscopic solid.
Method B: HCl-Mediated Deprotection (Process Scale)
Causality: Using 4M HCl in 1,4-dioxane avoids the use of highly corrosive and environmentally persistent TFA. The byproduct (isobutylene) escapes as a gas, and the resulting hydrochloride salt of the spirocyclic amine is highly crystalline and insoluble in dioxane, driving the reaction via Le Chatelier's principle and allowing isolation by simple filtration.
Materials:
-
Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (1.0 eq)
-
4M HCl in 1,4-Dioxane (5.0 - 10.0 eq)
-
Optional: Additional 1,4-Dioxane or Ethyl Acetate for dilution.
Step-by-Step Procedure:
-
Preparation: Charge a reactor or flask with the Boc-protected substrate. If the substrate is highly concentrated, dilute with a minimum volume of 1,4-dioxane.
-
Reagent Addition: Slowly add 4M HCl in 1,4-dioxane at room temperature. Mild effervescence (CO₂ and isobutylene evolution) will be observed.
-
Stirring: Stir vigorously at room temperature for 3–6 hours. As the reaction progresses, the 2-oxa-7-azaspiro[4.5]decane hydrochloride salt will begin to precipitate as a white solid.
-
Isolation: Add diethyl ether or MTBE (anti-solvent) to maximize precipitation. Filter the suspension through a sintered glass funnel.
-
Washing: Wash the filter cake with cold MTBE or diethyl ether to remove residual 1,4-dioxane and organic impurities.
-
Drying: Dry the solid under high vacuum at 40 °C to constant weight.
Optional: Freebase Generation
If the free amine is required for subsequent coupling (e.g., amidation or SₙAr), the salt can be neutralized.
-
Aqueous Method: Dissolve the salt in water, basify to pH > 12 using 2M NaOH, and extract with DCM or EtOAc. Dry the organics over Na₂SO₄ and concentrate.
-
Resin Method (Self-Validating): For parallel synthesis, dissolve the salt in MeOH and treat with a basic ion-exchange resin (e.g., Amberlyst A-21). Filter and concentrate [4]. This avoids aqueous workup for water-soluble spirocycles.
Data Presentation & Expected Outcomes
The table below summarizes the expected quantitative and qualitative outcomes for both protocols based on standard spirocyclic amine deprotections.
| Parameter | Method A (TFA/DCM) | Method B (HCl/Dioxane) |
| Typical Yield | > 95% (Crude) | 85 – 95% (Isolated solid) |
| Physical State | Viscous oil / Hygroscopic solid | Crystalline white solid |
| Reaction Time | 2 – 4 hours | 3 – 6 hours |
| Purity (LC-MS) | > 90% (requires co-evaporation) | > 98% (purified by precipitation) |
| Scalability | Poor (TFA removal is tedious) | Excellent (Direct filtration) |
| Self-Validation (NMR) | Disappearance of 9H singlet at ~1.45 ppm | Disappearance of 9H singlet at ~1.45 ppm |
Table 1: Comparative analysis of Boc deprotection methods for 2-oxa-7-azaspiro[4.5]decane.
Self-Validating Analytical Checks
To ensure the scientific integrity of the deprotection, researchers must validate the product using orthogonal analytical techniques:
-
¹H NMR Spectroscopy: The most definitive proof of deprotection is the complete disappearance of the intense singlet integrating to 9 protons at approximately δ 1.45 ppm (CDCl₃ or DMSO-d₆), corresponding to the tert-butyl group. Additionally, the protons adjacent to the nitrogen in the piperidine ring will shift downfield due to protonation (in the salt form).
-
Mass Spectrometry (ESI-MS): The parent mass of the Boc-protected species (C₁₃H₂₃NO₃, Exact Mass: 241.17) will often show as[M+H-Boc]⁺ or [M+Na]⁺. Post-deprotection, the free amine (C₈H₁₅NO, Exact Mass: 141.12) will present a strong [M+H]⁺ signal at m/z 142.1.
-
TLC: The free amine or its salt will remain at the baseline in standard non-polar solvent systems (e.g., Hexanes/EtOAc) and requires highly polar, basic eluents (e.g., DCM/MeOH/NH₄OH 90:9:1) to migrate. It will stain strongly with Ninhydrin (purple/pink spot), whereas the Boc-protected starting material will not.
References
-
Zheng, B., et al. (2026). "A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block." ACS Publications. Retrieved from[Link]
-
Ashenhurst, J. (2018). "Protecting Groups for Amines: Carbamates." Master Organic Chemistry. Retrieved from[Link]
-
Synple Chem. "Available Synple Chem Reagent Cartridges: Boc Deprotection." Synple Chem Application Notes. Retrieved from[Link]
-
Wang, Y., et al. (2008). "Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins." ResearchGate. Retrieved from[Link]
Application Notes and Protocols for the Functionalization of Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate in Spirocyclic Library Generation
Application Notes and Protocols for the Functionalization of Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate in Spirocyclic Library Generation
Introduction: The Strategic Value of the 2-Oxa-7-azaspiro[4.5]decane Scaffold in Modern Drug Discovery
Spirocycles, defined by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their inherent three-dimensional and rigid nature.[1] This unique topology allows for precise vectoral projection of substituents into three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. The 2-oxa-7-azaspiro[4.5]decane framework is a particularly privileged scaffold, combining the structural features of a tetrahydrofuran and a piperidine ring. This combination offers a balance of aqueous solubility and metabolic stability, making it an attractive starting point for the development of novel therapeutics.[2][3] The tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate is a versatile building block for the construction of spirocyclic compound libraries, offering multiple points for diversification. The Boc-protecting group on the piperidine nitrogen provides a handle for a wide range of N-functionalization reactions, while the C-H bonds on both the piperidine and tetrahydrofuran rings present opportunities for late-stage functionalization to explore novel chemical space.[4][5]
This guide provides a comprehensive overview of the functionalization of tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate, with a focus on its application in the generation of diverse spirocyclic libraries for drug discovery. We will delve into key functionalization strategies, providing detailed protocols and the scientific rationale behind the experimental choices.
Strategic Functionalization Pathways for Library Generation
The generation of a diverse chemical library from the tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate scaffold can be approached through a systematic functionalization strategy. This involves the selective modification of the nitrogen atom of the piperidine ring and the carbon framework of both the piperidine and tetrahydrofuran rings.
Part 1: N-Functionalization Strategies for Library Diversification
The secondary amine of the piperidine ring, unmasked after Boc deprotection, is a prime site for introducing molecular diversity. Key strategies include N-arylation and N-alkylation, which allow for the introduction of a wide range of substituents.[6]
Boc Deprotection: The Gateway to N-Functionalization
The tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM). This reaction is generally high-yielding and provides the secondary amine as a salt, which can be neutralized for subsequent reactions.
-
Dissolve tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the free secondary amine.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This method allows for the coupling of the deprotected spirocyclic amine with a wide variety of aryl halides and triflates, introducing diverse aromatic and heteroaromatic moieties. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[8]
-
To an oven-dried reaction vessel, add the deprotected 2-oxa-7-azaspiro[4.5]decane (1.2 eq), aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane as the solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the N-arylated product.
| Aryl Halide Example | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 85-95 |
| 2-Chloropyridine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 70-85 |
| 3-Iodoanisole | Pd₂(dba)₃ / SPhos | NaOtBu | Toluene | 90 | 80-90 |
Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation.
N-Alkylation via Reductive Amination
Reductive amination is a versatile method for N-alkylation, involving the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure is highly efficient for introducing a wide range of alkyl groups.
-
Dissolve the deprotected 2-oxa-7-azaspiro[4.5]decane (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), in portions at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to yield the N-alkylated product.
Part 2: C-Functionalization for Skeletal Diversification
Functionalization of the carbon skeleton of the spirocycle opens up another dimension of chemical diversity. While challenging, late-stage C-H functionalization is a powerful tool for modifying complex molecules without the need for de novo synthesis.[4][5]
Sources
- 1. α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Rhodium(III)-Catalyzed Synthesis of Spiropiperidine Derivatives via C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Late-stage C-H functionalization offers new opportunities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diversity by divergence: Solution-phase parallel synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Incorporating Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate into novel peptide sequences
Incorporating Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate into novel peptide sequences
An Application Note for the integration of sterically hindered spirocyclic building blocks into peptide sequences, designed for medicinal chemists and peptide engineers.
Executive Summary
The incorporation of rigid spirocyclic scaffolds into peptide sequences is a transformative strategy in peptidomimetic drug design. This application note details the methodological integration of tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate into novel peptide sequences. By utilizing this oxa-azaspiro building block as a C-terminal capping agent, researchers can significantly restrict the conformational flexibility of the peptide backbone, enhance metabolic stability against exopeptidases, and fine-tune lipophilicity for improved membrane permeability without sacrificing aqueous solubility.
Mechanistic Rationale & Structural Logic
Linear peptides inherently suffer from high conformational flexibility, leading to a large entropic penalty upon binding to their target receptors. Furthermore, unmodified C-termini are highly susceptible to rapid carboxypeptidase degradation in vivo[1].
The 2-oxa-7-azaspiro[4.5]decane system addresses these limitations by forcing the peptide into a pre-organized 3D conformation—a concept often referred to in medicinal chemistry as "escaping from flatland"[2]. The spiro fusion of a 5-membered oxolane ring and a 6-membered piperidine ring creates a bulky, sterically hindered microenvironment around the newly formed amide bond. This steric shielding physically blocks the active sites of proteolytic enzymes. Additionally, the oxygen atom in the spirocycle acts as a hydrogen bond acceptor, maintaining necessary aqueous solubility while the aliphatic carbon framework provides the lipophilicity required for cellular permeability.
Logical relationship between spirocyclic capping and enhanced pharmacokinetic properties.
Physicochemical Profiling
Before integration, it is crucial to understand the physical parameters of the building block to optimize solubility and coupling conditions.
| Property | Value |
| Chemical Name | Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate |
| CAS Number | 374795-36-5[3] |
| Molecular Formula | C₁₃H₂₃NO₃[3] |
| Molecular Weight | 241.33 g/mol [4] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2(CCOC2)C1[3] |
| Purity | ≥95.0%[3] |
| Role in Synthesis | Boc-protected secondary amine precursor |
Experimental Workflow
Because the target building block is an amine, it must be coupled to the C-terminal carboxylic acid of the peptide. Standard Solid-Phase Peptide Synthesis (SPPS) anchors the C-terminus to the resin. Therefore, a hybrid solid/solution-phase approach is required: the peptide is synthesized on a highly acid-sensitive resin, cleaved with its side-chain protecting groups intact, and then coupled to the deprotected spirocycle in solution.
Hybrid solid/solution-phase synthesis workflow for spirocyclic peptide derivatization.
Step-by-Step Protocols
Phase 1: Preparation of the Free Spirocyclic Amine
Causality: The commercial building block is Boc-protected at the 7-aza position to prevent degradation and unwanted reactivity during storage. This must be removed prior to peptide coupling.
-
Dissolve 1.0 mmol of tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate in 10 mL of a 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution.
-
Stir at room temperature for 1 hour.
-
Validation Checkpoint: Monitor by TLC (Ninhydrin stain) to ensure complete consumption of the starting material.
-
Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA.
-
Dry the resulting 2-oxa-7-azaspiro[4.5]decane TFA salt under high vacuum for 2 hours.
Phase 2: Generation of the Protected Peptide Acid
Causality: 2-Chlorotrityl chloride (2-CTC) resin is specifically selected because it allows for peptide cleavage under mildly acidic conditions (1% TFA). This preserves the acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf), which is absolutely necessary to prevent side reactions (such as branching) during the subsequent solution-phase coupling.
-
Synthesize the desired peptide sequence on 2-CTC resin using standard Fmoc-SPPS protocols.
-
Wash the resin thoroughly with DCM (5 x 3 mL) to remove any residual DMF.
-
Treat the resin with 1% TFA in DCM (v/v) for 3 minutes. Filter the cleavage cocktail into a flask containing 10% pyridine in methanol to immediately neutralize the acid. Repeat 3 times.
-
Concentrate the filtrate under reduced pressure and precipitate the fully protected peptide acid in ice-cold diethyl ether. Centrifuge and dry the pellet.
Phase 3: Solution-Phase Coupling (Sterically Hindered Amine)
Causality: The secondary amine of the spiro[4.5]decane system is highly sterically hindered by the adjacent spiro-center. Standard carbodiimides (e.g., DIC/Oxyma) will result in sluggish kinetics and significant epimerization of the C-terminal residue. Utilizing HATU in combination with HOAt leverages the neighboring group effect of the pyridine nitrogen in HOAt, drastically accelerating aminolysis and preserving stereochemical integrity[5].
-
Dissolve 1.0 eq of the protected peptide acid and 1.5 eq of the 2-oxa-7-azaspiro[4.5]decane TFA salt in anhydrous DMF (concentration ~0.1 M).
-
Add 1.2 eq of HATU and 1.2 eq of HOAt.
-
Chill the reaction mixture to 0 °C, then add 4.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise to initiate activation.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Validation Checkpoint: Perform a Chloranil test (specific for detecting secondary amines). A negative result (no blue/green color) indicates complete consumption of the spirocyclic amine. Confirm the product mass via LC-MS.
-
Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with 5% KHSO₄, 5% NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Phase 4: Global Deprotection and Purification
-
Treat the protected peptidomimetic with Reagent K (TFA/Thioanisole/Water/Phenol/EDT 82.5:5:5:5:2.5) for 2 hours at room temperature to remove all side-chain protecting groups.
-
Precipitate the fully deprotected product in ice-cold diethyl ether.
-
Purify via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
References
-
Fluorochem. "tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate Product Specifications." 3
-
ACMEC. "374795-36-5 Physicochemical Data." 4
-
World Journal of Advanced Research and Reviews. "Role of peptidomimetics for new drug discovery." ResearchGate (2022). 1
-
Bioorganic & Medicinal Chemistry Letters. "The use of spirocyclic scaffolds in drug discovery." CORE (2014). 2
-
Organic Letters. "Comparison of the Effects of 5- and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4- and 7-Isomers." ACS Publications (2000). 5
Sources
Technical Notes & Optimization
Improving reaction yield in Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate synthesis
Improving reaction yield in Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate synthesis
Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (N-Boc protected oxa-azaspirocycle).
Synthesizing this chiral building block presents unique challenges, particularly in establishing the quaternary stereocenter and driving the final oxa-ring closure without generating inseparable byproducts. This guide synthesizes recent process chemistry breakthroughs [1] to help you troubleshoot low yields, poor enantioselectivity, and difficult purifications.
Synthetic Workflow Overview
The most scalable and highly enantioselective route avoids chiral auxiliaries and relies on a Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) of an N-Boc-4-oxopiperidine derivative, followed by a Mitsunobu cyclization to form the spirocyclic core [1].
Fig 1: Workflow for 2-oxa-7-azaspiro[4.5]decane-7-carboxylate synthesis and key intermediates.
Troubleshooting & FAQs
Q1: My yield and enantiomeric excess (ee) are dropping during the formation of the quaternary stereocenter at the C3 position of the piperidine ring. How can I optimize this? A1: The formation of the quaternary center via Asymmetric Allylic Alkylation (AAA) is highly sensitive to the ligand and the stoichiometry of the allylating agent. Over-alkylation is a common side reaction.
-
Causality & Solution: Use the (S,S)-DACH-Ph Trost ligand. It creates a tightly controlled chiral pocket that specifically directs the nucleophilic attack of the piperidone enolate. Limit the allyl acetate to exactly 1.2 equivalents to prevent di-alkylation. Furthermore, reducing the Trost ligand loading to 1 mol% actually improves reaction robustness on scale while maintaining ~92% ee [1].
Q2: I am observing incomplete cyclization during the final tetrahydrofuran (oxa) ring closure. Standard Mitsunobu conditions (DIAD/PPh3) yield a messy mixture. What is going wrong? A2: Standard Mitsunobu reagents generate triphenylphosphine oxide and hydrazine byproducts that frequently co-elute with aliphatic spirocycles, making purification nearly impossible without preparative SFC.
-
Causality & Solution: Switch your reagent system to Di-tert-butyl azodicarboxylate (DBAD) and 2-(Diphenylphosphino)pyridine (2-PyPPh2) . The basic nitrogen on the 2-PyPPh2 oxide allows it to be completely removed via a simple acidic aqueous wash. Additionally, the DBAD-derived hydrazine byproduct is highly soluble in specific aqueous/organic splits, allowing for >85% isolated yield of the pure spirocycle without chromatography [1].
Q3: The final spirocyclic product is an oil, and my ee is stuck at 92%. How can I upgrade the enantiopurity to >99% without using preparative chromatography? A3: Do not attempt to crystallize the final tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate directly. Aliphatic spirocycles of this nature are notoriously resistant to crystallization.
-
Causality & Solution: Shift your purification strategy upstream. The intermediate diol (formed just prior to the Mitsunobu cyclization) has a much higher propensity to crystallize due to intermolecular hydrogen bonding. By establishing a crystallization point at the diol stage, you can purge the minor enantiomer and upgrade the material to >99% ee before executing the final ring closure [1].
Quantitative Optimization Data
The following table summarizes the process chemistry data for optimizing the critical Asymmetric Allylic Alkylation (AAA) step, demonstrating how lowering catalyst loading and controlling equivalents yields a self-validating, scalable system [1].
Table 1: Optimization of the Pd-Catalyzed AAA Step
| Entry | Protecting Group | Catalyst / Ligand System | Ligand Loading | Allyl Acetate | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | N-Boc | Pd / (S,S)-DACH-Ph Trost | Standard (~5 mol%) | 1.5 equiv | 90% | 92% |
| 2 | N-Cbz | Pd / (S,S)-DACH-Ph Trost | Standard (~5 mol%) | 1.5 equiv | 91% | 92% |
| 3 | N-Cbz / N-Boc | Pd / (S,S)-DACH-Ph Trost | 1 mol% | 1.2 equiv | 95% | 92% |
Note: Data reflects multi-gram to kilogram scale-up parameters. The optimized conditions (Entry 3) suppress over-alkylation and reduce transition metal waste.
Standard Operating Procedures (SOPs)
To ensure trustworthy and reproducible results, follow these self-validating protocols for the two most critical transformations in the synthesis.
Protocol A: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Objective: Establish the chiral quaternary center at C3 of the piperidine ring.
-
Preparation: Charge a rigorously dried reactor with N-Boc-4-oxopiperidine (1.00 equiv), a suitable Palladium source (e.g., Pd2(dba)3), and (S,S)-DACH-Ph Trost ligand (1.0 mol%).
-
Solvent & Reagent Addition: Add anhydrous THF (10 volumes) under a nitrogen atmosphere. Slowly add allyl acetate (1.20 equiv). Critical step: Do not exceed 1.2 equivalents to prevent formation of the di-allylated impurity.
-
Reaction: Stir the mixture at 25 °C for 6 hours. Monitor conversion via HPLC.
-
Workup: Quench with purified water. Extract the aqueous layer with toluene. Concentrate the combined organic layers under reduced pressure to yield the allylated intermediate (~95% yield, 92% ee).
Protocol B: Modified Mitsunobu Cyclization
Objective: Close the oxa-ring to form the final spirocycle while avoiding inseparable byproducts.
-
Preparation: Dissolve the enantiopure diol intermediate (>99% ee, upgraded via prior crystallization) (1.00 equiv) in a solvent mixture of THF (10 V) and MeOH (1 V).
-
Phosphine Addition: Add 2-(Diphenylphosphino)pyridine (2-PyPPh2) (1.05 equiv) to the reactor. Cool the mixture to 0 °C.
-
Azodicarboxylate Addition: Slowly charge Di-tert-butyl azodicarboxylate (DBAD) (1.05 equiv) over 30 minutes to control the exothermic activation of the Mitsunobu complex.
-
Reaction: Allow the reaction to slowly warm to 25 °C and stir for 16 hours.
-
Workup & Purification: Add toluene and wash the organic layer sequentially with 1M HCl (to protonate and extract the basic 2-PyPPh2 oxide) and saturated aqueous sodium bicarbonate. Concentrate the organic layer to yield tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate in >85% yield and >99% ee.
References
-
Chong, E., Haydl, A. M., Anderson, K., & Sanyal, S. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development.[Link]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the Boc deprotection of Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to solve this and future synthetic hurdles. The spirocyclic nature of this substrate can introduce unique challenges, primarily related to steric hindrance, which may render standard deprotection protocols less effective.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate incomplete using standard conditions?
Incomplete deprotection of this specific spirocyclic amine is a common issue and can stem from several factors:
-
Steric Hindrance: The rigid, three-dimensional structure of the 2-oxa-7-azaspiro[4.5]decane core can sterically hinder the approach of the acidic reagent to the nitrogen-bound Boc group. This slows down the rate of the cleavage reaction compared to less hindered acyclic or simple cyclic amines.[1]
-
Insufficient Acid Strength or Concentration: The acid-catalyzed cleavage is the cornerstone of Boc deprotection.[2] If the acid concentration is too low or its strength is insufficient, the equilibrium may not favor the protonated carbamate intermediate, leading to an incomplete reaction.[1] The reaction rate can exhibit a second-order dependence on acid concentration, making this a critical parameter.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Sterically hindered substrates often require longer reaction times or elevated temperatures to achieve full conversion.[1] A reaction that is complete in 30 minutes for a simple amine might require several hours for this spirocycle.
-
Poor Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. Absorbed water can decrease its effective acidity, leading to a sluggish or stalled reaction.[3]
Q2: How can I reliably monitor the progress of my deprotection reaction?
Effective reaction monitoring is crucial to avoid unnecessarily long reaction times or incomplete conversions. Several techniques are recommended:
-
Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining the TLC plate with a ninhydrin solution is highly effective, as it visualizes the newly formed secondary amine with a distinct color (typically purple or yellow), confirming product formation.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a definitive assessment by allowing you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak in real-time.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring the reaction. The most telling signal is the disappearance of the large singlet corresponding to the nine protons of the tert-butyl group, which typically appears around 1.4 ppm.[3][4][5]
Q3: I see unexpected side products in my crude reaction mixture. What are they likely to be and how can I prevent them?
The primary cause of side products is the generation of the reactive tert-butyl cation (t-Bu⁺) during the cleavage of the Boc group.[1][6] This electrophile can alkylate any available nucleophile.
-
Likely Side Product: The most common side product is the N-tert-butylation of the newly formed secondary amine product, resulting in a tertiary amine. Other electron-rich aromatic rings or sensitive functional groups could also be susceptible to alkylation.[6]
-
Prevention with Scavengers: The most effective strategy to mitigate these side reactions is to introduce a "scavenger" into the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), anisole, or thioanisole.[7][8]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures in a direct question-and-answer format, providing a logical path to success.
Problem 1: My standard protocol (20-50% TFA in DCM) is very sluggish or has stalled with significant starting material remaining after several hours.
This is the most common failure mode for this substrate, indicating the reaction conditions are not sufficiently forcing.
-
Solution A: Increase Reagent Concentration & Reaction Time. The first step is to intensify the conditions. Increase the concentration of TFA to 95% or use it neat.[9] Extend the reaction time significantly, monitoring every few hours by TLC or LC-MS until all starting material is consumed.[10]
-
Solution B: Increase Reaction Temperature. Gentle warming of the reaction mixture to 40-50 °C can often provide the necessary activation energy to overcome the steric barrier and drive the reaction to completion.[1][8] Always monitor for potential side product formation at higher temperatures.
-
Solution C: Switch to a Stronger Acid System. If TFA fails, a different acid system may be more effective. A 4M solution of HCl in 1,4-dioxane is a potent and widely used alternative that often succeeds where TFA does not.[1][10][11][12] This reagent is commercially available or can be prepared. The reaction is typically run at room temperature for 1-4 hours.[11]
Problem 2: The deprotection works, but my final yield is low after purification due to difficult workup.
The polarity of the free spirocyclic amine can make extraction and isolation challenging.
-
Solution A: Isolate as the Hydrochloride Salt. After deprotection with HCl in dioxane, simply removing the solvent and excess HCl under reduced pressure often yields the product as a solid hydrochloride salt.[11][12] This salt can be collected by filtration, washed with a non-polar solvent like diethyl ether, and used directly in the next step if the protocol is compatible with the salt form.[11]
-
Solution B: Careful Basic Workup. If the free base is required, after removing the bulk of the acid in vacuo, dissolve the residue in an organic solvent and neutralize it by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another weak base.[8][11] Be cautious, as vigorous CO₂ evolution can occur. Extract the aqueous layer multiple times with your organic solvent to recover all of the product.
-
Solution C: Ion-Exchange Resin Capture. For a clean and efficient workup, a strongly acidic ion-exchange resin (e.g., Amberlyst 15) can be used.[13] The resin can simultaneously deprotect the Boc group and capture the resulting amine. The product is then eluted from the resin by washing with a solution of ammonia in methanol.[13][14]
Problem 3: My molecule contains other acid-sensitive functional groups. Are there milder deprotection methods available?
Yes, when strong acids like TFA or HCl are not viable, several milder alternatives can be employed.
-
Solution A: Lewis Acid Catalysis. Lewis acids can facilitate Boc cleavage under less harsh conditions. Reagents like zinc bromide (ZnBr₂) in dichloromethane can be effective, particularly for selectively deprotecting secondary amines.[2][15]
-
Solution B: Oxalyl Chloride in Methanol. A recently reported mild method uses oxalyl chloride (3 equivalents) in methanol at room temperature.[16][17][18] This system deprotects a wide range of Boc-amines in 1-4 hours with high yields and may be suitable for substrates with acid-labile groups.[17][18]
-
Solution C: "Green" Thermal Deprotection. For some substrates, simply refluxing in water can effect Boc deprotection, avoiding the use of any acids or organic solvents.[11][19][20] This method is highly substrate-dependent but worth considering for its environmental benefits.
Data & Visualizations
Comparison of Common Deprotection Methods
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Standard Acidolysis | 20-95% TFA in DCM | 0 °C to RT, 0.5-4 h | Fast, volatile reagents, easy to remove.[11] | Strong acid can cleave other sensitive groups; generates reactive t-Bu⁺.[1][7] |
| Alternative Acidolysis | 4M HCl in 1,4-Dioxane | RT, 1-4 h | Very effective for stubborn substrates; product precipitates as HCl salt.[11][12] | Dioxane is a less desirable solvent; HCl is corrosive. |
| Lewis Acid Catalysis | ZnBr₂ in DCM | RT, variable time | Milder than strong protic acids; good selectivity possible.[2][15] | Requires anhydrous conditions; metal contamination is possible. |
| Oxalyl Chloride Method | (COCl)₂ in MeOH | RT, 1-4 h | Very mild; tolerant of many acid-sensitive groups.[16][17] | Reagents are toxic and moisture-sensitive. |
| Thermal Water Method | H₂O | Reflux (100 °C), 15-60 min | Environmentally friendly, no acid/base waste.[11][20] | High temperature may not be suitable for all substrates; substrate must be water-stable. |
Visual Workflow & Mechanism Diagrams
Caption: A decision workflow for troubleshooting incomplete Boc deprotection.
Caption: The generally accepted mechanism for acid-catalyzed Boc deprotection.[2][21]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (1.0 equiv.) in anhydrous DCM (to make a 0.1 to 0.2 M solution) in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add TFA to the desired final concentration (start with 25-50% v/v).[1] If side reactions are a concern, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (this may take 1-8 hours).[11]
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene (3x) to azeotropically remove residual TFA.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash carefully with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[8][11]
Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane
-
To a flask containing Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (1.0 equiv.), add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents of HCl).[2][11]
-
Stir the resulting mixture or suspension at room temperature.
-
Monitor the reaction by TLC or LC-MS (typically complete within 1-4 hours).[11]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with cold diethyl ether.[11]
-
Alternatively, the solvent can be removed completely under reduced pressure to yield the crude amine hydrochloride salt, which can be used as is or subjected to a basic workup as described in Protocol 1.[11][14]
References
- Benchchem. Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
- Benchchem. Experimental procedure for deprotection of Boc-protected amines.
- Benchchem. A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
- Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
- Reddit. Boc De-protection : r/Chempros.
- El-Faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?
- ResearchGate. Boc deprotection conditions tested. Scientific Diagram.
-
Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science. Available from: [Link]
- Common Organic Chemistry. Boc Deprotection - HCl.
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available from: [Link]
- FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
- Benchchem. Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
- Benchchem. Technical Support Center: Troubleshooting Boc Deprotection Failures.
- ResearchGate. 1 H NMR spectra to show BOC deprotection on the carbonate unit in the.... Scientific Diagram.
-
Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
-
Liu, Y-S., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry. Available from: [Link]
- Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available from: [Link]
- Benchchem. Troubleshooting incomplete Boc deprotection in peptide synthesis.
- Benchchem. N-Boc deprotection issues and alternative methods.
- Hebei Boze Chemical Co.,Ltd. BOC deprotection.
-
Chemistry Stack Exchange. Mechanism for cyclic enamine formation after N-Boc deprotection. Available from: [Link]
-
ResearchGate. How can I deprotect esters using TFA? Available from: [Link]
- Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
- J&K Scientific LLC. BOC Protection and Deprotection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Boc Deprotection - HCl [commonorganicchemistry.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. xray.uky.edu [xray.uky.edu]
- 19. mcours.net [mcours.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
Optimizing chromatography purification for Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Optimizing chromatography purification for Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Target Analyte: Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have compiled this self-validating protocol and Q&A matrix to address the specific physicochemical challenges of purifying saturated, Boc-protected spirocyclic scaffolds.
Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS: 374795-36-5; Molecular Formula: C13H23NO3) presents two distinct chromatographic challenges: a complete lack of a UV chromophore and the acid-sensitivity of its tert-butoxycarbonyl (Boc) protecting group[1]. The following guide provides field-proven methodologies to overcome these hurdles.
Section 1: Detection & Visualization (Overcoming the "Invisible" Compound)
Q: Why is my compound completely invisible on the UV detector at 254 nm and 210 nm? A: This molecule is a fully saturated aliphatic spirocycle[1]. It lacks conjugated pi-systems or aromatic rings, meaning it has no functional chromophore to absorb UV light. Relying on low-UV wavelengths (e.g., 210 nm) is highly susceptible to baseline drift from solvent absorbance; for example, ethyl acetate absorbs strongly up to 252 nm, completely masking your analyte[2]. Causality & Solution: You must utilize mass-based or aerosol-based detectors such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). ELSD is ideal because it measures light scattered from solid solute particles remaining after the mobile phase is evaporated, making it independent of the molecule's optical properties[3],[4].
Q: How do I visualize the fractions on a TLC plate if UV lamps don't work? A: You must use destructive chemical stains. However, because the secondary amine is protected by a carbamate (Boc) group, standard amine stains like Ninhydrin will not react immediately at room temperature. Causality & Solution: Use a Phosphomolybdic Acid (PMA) stain or an Iodine chamber for general organic detection. If you must use Ninhydrin, you must heat the TLC plate aggressively (>150°C) with a heat gun for several minutes. The thermal energy cleaves the Boc group, revealing the free secondary amine which then reacts with Ninhydrin to form the characteristic purple complex[5].
Section 2: Normal Phase (Silica) Chromatography Troubleshooting
Q: I loaded my pure Boc-protected spirocycle onto a silica column, but the recovered product is highly polar and stuck to the baseline. What happened? A: You experienced on-column deprotection. Silica gel possesses surface silanol groups (Si-OH) that act as mild Brønsted acids. Extended residence times on active silica gel, especially under reduced pressure or elevated temperatures, can catalyze the cleavage of the N-Boc group[6],[5]. This converts your non-polar carbamate into a highly polar free amine that binds irreversibly to the acidic silanols[7]. Causality & Solution: Buffer your silica gel. Pre-flush your column with 1% Triethylamine (TEA) in hexanes to neutralize the active silanols before loading your sample.
Q: Why is my peak tailing severely even when the Boc group is intact? A: The spirocyclic core (a 5-membered oxa-ring fused to a 6-membered aza-ring) creates unique steric hindrance, but the carbamate carbonyl oxygen can still hydrogen-bond with un-neutralized silanols. Switching to a less protic solvent system (e.g., Heptane/Ethyl Acetate instead of DCM/MeOH) and ensuring the column is properly conditioned will sharpen the peak.
Section 3: Reverse Phase (RP-HPLC) Optimization
Q: Can I use standard 0.1% TFA in Water/Acetonitrile for RP-HPLC purification? A: It is highly discouraged. Trifluoroacetic acid (TFA) is a strong acid. While the Boc group might survive the rapid transit through the column, during the concentration of your HPLC fractions (e.g., via lyophilization or rotary evaporation), the TFA concentrates and will rapidly hydrolyze the Boc group[7]. Causality & Solution: Substitute TFA with 0.1% Formic Acid (FA), which is much weaker and volatile, or switch to a basic mobile phase like 10 mM Ammonium Bicarbonate (pH 8.5) to ensure absolute stability of the carbamate linkage.
Section 4: Quantitative Data & Method Comparisons
Table 1: Detector Comparison for Aliphatic Spirocycles
| Detector Type | Mechanism | Suitability for Target | Limitations |
| UV (254 nm) | Optical Absorbance | Poor | Analyte lacks chromophore; no signal[2]. |
| UV (210 nm) | Optical Absorbance | Poor | Severe interference from EtOAc/solvents[2]. |
| ELSD | Aerosol Light Scattering | Excellent | Universal detection; requires volatile mobile phase[3],[4]. |
| CAD | Aerosol Charge Transfer | Excellent | Higher sensitivity than ELSD; requires volatile buffers. |
| MS (ESI+) | Ionization & Mass/Charge | Good | Boc group may fragment in source; requires optimization. |
Table 2: Mobile Phase Compatibility Matrix
| Chromatography | Recommended System | Risk Factor | Mitigation Strategy |
| Normal Phase | Heptane / Ethyl Acetate | Acidic silanols cleaving Boc[6] | Add 1% TEA to mobile phase. |
| Reverse Phase | Water / MeCN (0.1% FA) | Acidic concentration during drying | Lyophilize immediately; avoid heat. |
| Reverse Phase | Water / MeCN (pH 8.5 NH4HCO3) | Silica dissolution at high pH | Use hybrid-silica or polymer C18 columns. |
Section 5: Experimental Protocols
Protocol 1: Universal TLC Staining for Non-Chromophoric Boc-Amines
-
Elution: Spot the crude mixture onto a silica gel 60 F254 TLC plate and elute using 30% Ethyl Acetate in Heptane.
-
Drying: Allow the plate to dry completely in a fume hood to remove all traces of ethyl acetate.
-
Staining: Dip the plate into a Phosphomolybdic Acid (PMA) solution (10 g PMA in 100 mL absolute ethanol).
-
Development: Heat the plate evenly with a heat gun (approx. 150°C) until the background turns yellow-green. The Boc-protected spirocycle will appear as a dark blue/green spot.
Protocol 2: Flash Chromatography with ELSD Triggering
-
System Setup: Connect an ELSD to your flash chromatography system. Set the drift tube temperature to 40°C and the nebulizer gas (N2) pressure to the manufacturer's specification (typically 30-40 psi)[4].
-
Column Conditioning: Equilibrate a pre-packed silica column with 2 column volumes (CV) of Hexane containing 1% TEA to neutralize silanols[6].
-
Equilibration: Flush with 2 CV of pure Hexane to remove excess TEA.
-
Loading: Dissolve the crude Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate in a minimum volume of DCM and load it onto the column.
-
Elution: Run a gradient of 0% to 50% Ethyl Acetate in Hexane. The ELSD will destructively sample a small split (typically <5%) of the eluent to trigger fraction collection based on particle light scattering[4].
Section 6: Workflow Visualizations
Purification decision tree for Boc-protected aliphatic spirocycles.
Mechanism of Evaporative Light Scattering Detection (ELSD) for non-chromophoric compounds.
Section 7: References
-
[2] Why you should add an ELSD to your flash chromatography system. Source: biotage.com. URL:[Link]
-
[3] Extended Dynamic Range ELSD For Purification and Impurity Profiling in Pharmaceutical Industry. Source: chromatographyonline.com. URL:[Link]
-
[4] Evaporative Light Scattering Detectors - Teledyne ISCO. Source: teledyneisco.com. URL:[Link]
-
[6] Selective Deprotection of N-Boc Catalyzed by Silica Gel. Source: jlu.edu.cn. URL:[Link]
-
[5] Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Source: researchgate.net. URL:[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 7. 1-Oxa-8-azaspiro[4.5]decan-3-ol | 757239-76-2 | Benchchem [benchchem.com]
Technical Support Center: Navigating Reactions with Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Technical Support Center: Navigating Reactions with Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Welcome to the technical support guide for Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic programs. The unique three-dimensional structure of this compound, while offering exciting possibilities for exploring new chemical space, can present challenges due to steric hindrance.[1][2] This guide provides in-depth, field-tested answers to common issues, ensuring your experiments proceed efficiently and with high yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of steric hindrance in reactions involving this spirocycle?
A1: The steric bulk originates from two main features of the molecule's architecture. Firstly, the tert-butoxycarbonyl (Boc) protecting group on the nitrogen is exceptionally bulky. Secondly, the spirocyclic core itself, where the piperidine and tetrahydrofuran rings share a single quaternary carbon, creates a rigid, three-dimensional structure that can restrict access to the reactive nitrogen center.[1][2] The fixed spatial arrangement of the rings can shield the nitrogen lone pair, making it less accessible to electrophiles compared to a more flexible, acyclic secondary amine.
Q2: How does this steric hindrance typically manifest in reactions?
A2: You will most commonly observe significantly reduced reaction rates or incomplete conversions. This is particularly evident in bimolecular reactions like N-alkylations or N-acylations, where a reagent must approach the nitrogen atom. In some cases, instead of the desired reaction, you might see side reactions dominate, such as elimination if the electrophile has a suitable leaving group and accessible protons.
Q3: Are there specific reaction types that are most sensitive to these steric effects?
A3: Yes. Standard SN2-type N-alkylations with bulky alkyl halides are highly sensitive. Acylations with sterically demanding acid chlorides or anhydrides can also be sluggish. Furthermore, coupling reactions that require the formation of a complex at the nitrogen center may be impeded. Conversely, reactions that involve small, highly reactive electrophiles or proceed through a less sterically demanding transition state are generally more successful.
Q4: Is the Boc protecting group always the best choice for this scaffold?
A4: While the Boc group is common due to its stability and well-established deprotection protocols, its bulk is a significant contributor to steric hindrance.[3][4][5] If you consistently face reactivity issues, consider replacing it with a smaller protecting group. For example, a Carboxybenzyl (Cbz) group is less sterically demanding. Alternatively, for certain applications, an acetyl (Ac) group could be used, although it is more labile. The choice depends on the orthogonality required for your overall synthetic strategy.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Yield in N-Alkylation Reactions
Your N-alkylation reaction with a primary or secondary alkyl halide is showing minimal product formation, even after extended reaction times and heating.
Root Cause Analysis: This is a classic case of steric hindrance. The bulky spirocycle and Boc group are preventing the nucleophilic nitrogen from effectively attacking the electrophilic carbon of the alkyl halide. A standard SN2 transition state is likely too high in energy to be readily achieved.
Solutions & Protocols:
-
Method 1: Enhance Nucleophilicity & Reagent Choice
The first line of defense is to increase the nucleophilicity of the amine without relying on a sterically demanding base.
-
Protocol:
-
Dissolve Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (1.0 equiv) in an aprotic polar solvent like DMF or DMSO.
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 equiv) or potassium tert-butoxide (KOtBu, 1.2 equiv) at 0 °C to deprotonate the nitrogen, forming the more potent amide anion.
-
After stirring for 30 minutes, add a more reactive alkylating agent, such as an alkyl triflate or tosylate (1.1 equiv), instead of the less reactive halide.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
-
-
Method 2: Reductive Amination
If direct alkylation fails, a reductive amination pathway is an excellent alternative. This approach avoids the SN2 mechanism altogether. This is particularly useful for introducing functionalized alkyl groups.[6][7]
-
Workflow Diagram:
Reductive Amination Flowchart -
Protocol:
-
First, deprotect the Boc group using standard conditions (e.g., TFA in DCM).[5]
-
Dissolve the resulting secondary amine (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv).
-
Stir at room temperature for 4-12 hours until the reaction is complete.
-
If desired, the Boc group can be re-introduced using Boc anhydride ((Boc)₂O).[5]
-
-
Problem 2: Incomplete or Sluggish Boc-Deprotection
You are attempting to remove the Boc group with standard acidic conditions (e.g., trifluoroacetic acid in DCM), but the reaction is slow or stalls before reaching completion.
Root Cause Analysis: While less common, severe steric congestion around the nitrogen can hinder protonation, the initial step in the acid-catalyzed deprotection mechanism.[5] The bulky groups may shield the carbamate from the acid.
Solutions & Protocols:
-
Method 1: Alternative Acidic Conditions
Varying the acid and solvent system can overcome this barrier. Some systems are more effective for hindered substrates.
-
Protocol Options:
-
Use a stronger acid system, such as HCl (4M solution in dioxane) or gaseous HCl bubbled through a solution in diethyl ether or methanol.[8]
-
Consider aqueous phosphoric acid in a solvent like THF, which can be effective for stubborn Boc groups.[4]
-
Employ Lewis acids like zinc bromide (ZnBr₂) in DCM, which can coordinate to the carbonyl oxygen and facilitate cleavage.[5][9]
-
-
-
Method 2: Thermal Deprotection
For a neutral alternative, thermal deprotection can be highly effective, especially in a flow chemistry setup where precise temperature control is possible.[10]
-
Protocol:
-
Dissolve the Boc-protected spirocycle in a high-boiling point, inert solvent such as toluene or diphenyl ether.
-
Heat the solution to a temperature between 150-230 °C. The optimal temperature will need to be determined empirically.[10]
-
Monitor the reaction closely. This method avoids harsh acidic reagents entirely.
-
-
Comparative Table of Deprotection Methods:
| Method | Reagents | Temperature | Key Advantages | Potential Issues |
| Standard Acidolysis | TFA / DCM | Room Temp | Simple, common | Ineffective for highly hindered groups |
| Stronger Acid | 4M HCl in Dioxane | Room Temp | More potent | Can cleave other acid-labile groups |
| Lewis Acid | ZnBr₂ / DCM | Room Temp | Mild, selective | Requires anhydrous conditions |
| Thermal | Toluene or TFE | 150-230 °C | Neutral, avoids acid | High temperatures, potential side reactions |
Problem 3: Low Diastereoselectivity in Reactions at an Adjacent Carbon
You are attempting to functionalize a position on one of the rings (e.g., the carbon alpha to the oxygen or nitrogen), and the reaction is producing an unfavorable mixture of diastereomers.
Root Cause Analysis: The rigid spirocyclic framework dictates the facial selectivity of incoming reagents. The bulky Boc-protected nitrogen can act as a directing group, but its size can also block one face of the molecule, leading to unexpected stereochemical outcomes.
Solutions & Protocols:
-
Method 1: Employ a Directing Group
Introduce a temporary directing group that can coordinate with your reagent and deliver it to a specific face of the molecule.
-
Logical Flow Diagram:
Directing Group Strategy
-
-
Method 2: Change the Catalyst or Reagent Size
The steric bulk of the catalyst or reagent itself can dramatically influence the stereochemical outcome.
-
Protocol:
-
Screen Bulky Reagents: If your current reagent is small, try a bulkier version. For example, switch from NaBH₄ to a bulkier hydride like L-Selectride. The larger reagent will be forced to approach from the less hindered face.
-
Screen Chiral Catalysts: For catalytic reactions, use a catalyst with a chiral ligand that can create a well-defined chiral pocket, enforcing a specific approach trajectory for the substrate.
-
-
By systematically addressing these common issues, you can harness the full potential of Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate in your synthetic endeavors.
References
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available at: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available at: [Link]
-
The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications. Available at: [Link]
-
Process Optimization of Amine Reactions. PRCR Repository. Available at: [Link]
-
Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect. Available at: [Link]
-
Optimization of the reaction conditions for the reductive amination of... ResearchGate. Available at: [Link]
-
2-Oxa-7-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters. Available at: [Link]
-
Tert-butyl 4-oxo-2-azaspiro[4.5]decane-2-carboxylate. Chemspace. Available at: [Link]
-
A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications. Available at: [Link]
-
tert-butyl 2-imino-2-oxo-2lambda6-thia-7-azaspiro[4.5]decane-7-carboxylate. NextSDS. Available at: [Link]
-
Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect. Available at: [Link]
-
Optimizing Chemical Reactions with Deep Reinforcement Learning. ACS Central Science. Available at: [Link]
-
Ag-Catalyzed Oxidative ipso-Cyclization via Decarboxylative Acylation/Alkylation: Access to 3-Acyl/Alkyl-spiro[4.5]trienones. Organic Letters. Available at: [Link]
-
General and selective synthesis of primary amines using Ni-based homogeneous catalysts. Nature Communications. Available at: [Link]
-
2-Oxa-7-azaspiro[4.5]decane-3,7-dicarboxylic acid7-tert-butyl ester SDS. LookChem. Available at: [Link]
-
Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Available at: [Link]
-
tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate. NextSDS. Available at: [Link]
-
Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate. PubChemLite. Available at: [Link]
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. scispace.com [scispace.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. General and selective synthesis of primary amines using Ni-based homogeneous catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01084G [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Reference Data & Comparative Studies
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Assessment of Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Assessment of Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of a drug substance is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel chemical entities such as Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate, a spirocyclic compound with potential applications in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is a critical early-stage milestone. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution and sensitivity for separating and quantifying the active pharmaceutical ingredient (API) from any potential impurities.[1]
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of potential HPLC methodologies and a comprehensive, step-by-step framework for the validation of a purity testing method for Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate. The principles and protocols described herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring a scientifically sound and regulatory-compliant approach.[2][3][4]
The Regulatory Imperative: A Foundation in ICH, FDA, and EMA Guidelines
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. For the purity testing of a drug substance, this means the HPLC method must be proven to be specific, sensitive, accurate, and precise. The global benchmark for analytical method validation is set by the ICH Q2(R1) and the more recent Q2(R2) guidelines, which are adopted by the FDA and EMA.[5][6][7] These guidelines outline the validation characteristics required for different types of analytical procedures. For a quantitative purity assay, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[8]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory precision).[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
Strategic Development of an HPLC Method for Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Analyte Physicochemical Properties
The structure of Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (Figure 1) provides clues for initial chromatographic conditions. A predicted LogP of 2.424 and a Topological Polar Surface Area (TPSA) of 38.77 Ų suggest a molecule of moderate non-polarity, making it an ideal candidate for reversed-phase HPLC.[7] The presence of the tert-butoxycarbonyl (Boc) protecting group, a carbamate, introduces a chromophore that should allow for UV detection. N-Boc protected amines typically exhibit UV absorbance around 210-220 nm.[10][11]
Figure 1: Chemical Structure of Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Sources
- 1. biomedres.us [biomedres.us]
- 2. HPLC Column Selection Guide [scioninstruments.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 5. thaiscience.info [thaiscience.info]
- 6. welch-us.com [welch-us.com]
- 7. chemscene.com [chemscene.com]
- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. auroraprosci.com [auroraprosci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 2-oxa-7-azaspiro[4.5]decane and 2-oxa-6-azaspiro[3.3]heptane Scaffolds for Medicinal Chemistry
A Comparative Guide to 2-oxa-7-azaspiro[4.5]decane and 2-oxa-6-azaspiro[3.3]heptane Scaffolds for Medicinal Chemistry
Introduction: Embracing the Third Dimension in Drug Discovery
In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic scaffolds.[1] This strategic shift, often termed "escaping from flatland," champions the use of sp³-rich, three-dimensional structures to access new chemical space and enhance drug-like properties.[1][2] Spirocyclic systems, characterized by two rings connected through a single, shared carbon atom, are at the forefront of this movement. Their rigid, well-defined geometries offer precise exit vectors for substituents, enabling meticulous exploration of target binding pockets.[2][]
This guide provides an in-depth, objective comparison of two prominent oxa-azaspirocyclic scaffolds: the larger, more flexible 2-oxa-7-azaspiro[4.5]decane and the compact, strained 2-oxa-6-azaspiro[3.3]heptane . By examining their structural nuances, physicochemical properties, synthetic accessibility, and applications, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically select the optimal scaffold for their medicinal chemistry programs.
Part 1: Structural and Conformational Analysis
The fundamental difference between the two scaffolds lies in their constituent rings and the resulting three-dimensional architecture.
-
2-oxa-7-azaspiro[4.5]decane is composed of a tetrahydrofuran ring (a 5-membered oxygen heterocycle) fused to a piperidine ring (a 6-membered nitrogen heterocycle). This [4.5] system is relatively strain-free, affording it greater conformational flexibility. The piperidine ring can adopt chair and boat conformations, influencing the spatial orientation of substituents on the nitrogen atom.
-
2-oxa-6-azaspiro[3.3]heptane consists of an oxetane ring (a strained 4-membered oxygen heterocycle) fused to an azetidine ring (a strained 4-membered nitrogen heterocycle).[4][5] The significant ring strain (ca. 106 kJ/mol for oxetane) in this [3.3] system results in a compact, rigid, and nearly planar structure.[6] This rigidity can be highly advantageous for locking in a specific, bioactive conformation, potentially increasing binding affinity and selectivity.[]
The choice between these scaffolds dictates the fundamental geometry of the resulting molecule. The [4.5]decane system provides a larger, more adaptable framework, while the [3.3]heptane system offers a smaller, more constrained, and unique spatial arrangement.[7][8]
Caption: Structural comparison of the two spirocyclic scaffolds.
Part 2: Physicochemical Properties and Pharmacokinetic Implications
The structural differences directly translate to distinct physicochemical properties, which are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The 2-oxa-6-azaspiro[3.3]heptane scaffold, in particular, has been investigated as a bioisostere for the commonly used morpholine ring, often with beneficial outcomes.[5][9][10]
| Property | 2-oxa-7-azaspiro[4.5]decane (Hydrochloride) | 2-oxa-6-azaspiro[3.3]heptane | Comparison & Rationale |
| Molecular Formula | C₈H₁₅NO | C₅H₉NO | The [3.3] scaffold is significantly smaller and more compact. |
| Molecular Weight | 177.67 g/mol (as HCl salt)[11] | 99.13 g/mol [12] | Lower MW of the [3.3] scaffold is favorable for maintaining "drug-likeness" (e.g., Lipinski's Rule of 5). |
| Lipophilicity (logD) | Generally higher | Generally lower[7] | The strained, sp³-rich nature and higher polarity of the [3.3] scaffold often lead to a significant reduction in lipophilicity compared to morpholine or piperidine analogues.[7][10] This can improve solubility and reduce off-target toxicities. |
| Aqueous Solubility | Moderate | Higher[9][13] | The lower lipophilicity and polar nature of the oxetane ring in the [3.3] scaffold contribute to enhanced aqueous solubility. Isolation as a sulfonate salt further improves this property over the more common oxalate salt.[9][13] |
| Basicity (pKa) | Typical of a secondary amine in a piperidine ring | Higher than corresponding morpholine analogues[7] | The geometry of the azetidine ring in the [3.3] system can lead to increased basicity compared to less strained systems. This can impact cell permeability and target engagement.[7] |
| Metabolic Stability | Susceptible to metabolism on the larger rings | Generally enhanced[5][10][14] | The high ring strain and sp³ character of the [3.3] scaffold can render it more stable to oxidative metabolism by cytochrome P450 enzymes.[5][14] |
| Polar Surface Area (TPSA) | ~21.2 Ų (for free base) | ~21.2 Ų (for free base) | Despite size differences, the core TPSA is identical, focusing property modulation on 3D shape and lipophilicity. |
Expert Insight: The decision to use the 2-oxa-6-azaspiro[3.3]heptane scaffold is often a deliberate strategy to decrease lipophilicity while increasing metabolic stability.[10][14] While adding a carbon atom relative to a morpholine might intuitively suggest an increase in logD, the constrained conformation of the spirocycle can lead to a counterintuitive decrease in lipophilicity, a highly desirable outcome in lead optimization.[7]
Part 3: Synthetic Accessibility and Strategy
The practicality of incorporating a scaffold into a drug discovery program heavily relies on its synthetic tractability. Both scaffolds are accessible, but through distinct synthetic strategies.
Synthesis of 2-oxa-6-azaspiro[3.3]heptane
The synthesis of this strained system has been a subject of significant interest, with scalable routes being developed.[4][9] A common and effective approach avoids the challenges of earlier methods by using a benzyl protecting group strategy, which allows for a more robust deprotection and workup.[9]
Caption: High-level workflow for the synthesis of 2-oxa-6-azaspiro[3.3]heptane.
Exemplary Protocol: Benzyl-Protected Route [9]
-
Cyclization: Tribromopentaerythritol is reacted with benzylamine under basic conditions to form N-benzyl-2-oxa-6-azaspiro[3.3]heptane. This step constructs the core spirocyclic framework. The benzyl group serves as a robust protecting group that is stable to the reaction conditions.
-
Purification (Optional Salt Formation): The N-benzyl intermediate can be precipitated as an HCl salt for purification and improved handling at scale.[9]
-
Deprotection (Hydrogenolysis): The N-benzyl group is removed via catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) under a hydrogen atmosphere. This step is often performed in methanol with a catalytic amount of acetic acid to facilitate the reaction.[9]
-
Salt Formation: The resulting free base is often unstable. Treatment with an appropriate acid, such as a sulfonic acid or oxalic acid, yields a stable, crystalline, and more soluble salt, ready for subsequent reactions.[9][13] The choice of sulfonic acid salts is often preferred for superior stability and solubility.[13]
Synthesis of 2-oxa-7-azaspiro[4.5]decane
The synthesis of the larger [4.5] system can be achieved through various methods, including multi-step enantioselective routes for chiral applications.[15] A notable strategy involves building the piperidine ring first and then forming the tetrahydrofuran ring.
Caption: Workflow for an enantioselective synthesis of a 2-oxa-7-azaspiro[4.5]decane derivative.
Exemplary Protocol: Enantioselective Synthesis [15]
-
Establish Stereocenter: An asymmetric allylic alkylation is performed on a piperidine precursor. This is a critical step to establish the chiral quaternary spiro-carbon with high enantiomeric excess (>99% ee).[15]
-
Functional Group Manipulation: A sequence of oxidation and reduction reactions is used to install a hydroxyl group at the appropriate position on the piperidine side chain.
-
Ring Closure: An intramolecular Mitsunobu reaction is employed to form the tetrahydrofuran ring. This step involves the hydroxyl group displacing a suitable leaving group to close the second ring of the spirocycle.[15]
-
Purification: Intermediates may be crystallized to upgrade enantiopurity, avoiding the need for costly chiral chromatography.[15]
Part 4: Applications in Medicinal Chemistry - Case Studies
The selection of one scaffold over the other is dictated by the specific goals of the drug discovery program.
2-oxa-6-azaspiro[3.3]heptane: The Morpholine and Piperidine Bioisostere
This scaffold has gained significant traction as a versatile building block and a bioisosteric replacement for morpholine, piperazine, and piperidine.[2][5][7][9] Its primary role is to improve physicochemical properties.
-
Target Applications: It is widely used as an intermediate in the synthesis of drugs targeting neurological disorders, such as Alzheimer's and Parkinson's disease, as well as in potent antibiotic drug candidates like TBI-223 for tuberculosis.[16][17][18][19]
-
Case Study - Improving ADME Properties: In numerous medicinal chemistry programs, replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety has led to a desirable decrease in lipophilicity (ΔlogD up to -1.2) and an increase in basicity (ΔpKa up to +1.5).[7] For example, in the development of the NK1 receptor antagonist AZD1979, this substitution did not negatively impact permeability or hERG inhibition, making it a beneficial modification.[7] This demonstrates the scaffold's ability to fine-tune pharmacokinetics while maintaining biological activity.
2-oxa-7-azaspiro[4.5]decane: A Larger Scaffold for Vectorial Exploration
The 2-oxa-7-azaspiro[4.5]decane scaffold is a structure of interest for its relevance in synthesizing active pharmaceutical ingredients.[15] Its larger, more flexible framework provides different exit vectors compared to its smaller counterpart.
-
Target Applications: This scaffold is found in ligands targeting various receptors, including sigma (σ) receptors, which are implicated in a range of central nervous system disorders.[20]
-
Case Study - Exploring Structure-Activity Relationships (SAR): In the development of spirocyclic σ receptor ligands, the [4.5] framework allows for systematic exploration of SAR. For example, derivatives have been synthesized where substituents are placed at various positions on both the piperidine and tetrahydrofuran rings to probe the receptor's binding pocket.[20] The greater conformational freedom allows the molecule to adapt to the target, and the different ring sizes provide distinct anchor points for substituents compared to a more rigid scaffold.
Conclusion: A Strategic Choice Based on Project Goals
The 2-oxa-7-azaspiro[4.5]decane and 2-oxa-6-azaspiro[3.3]heptane scaffolds are both powerful tools in the medicinal chemist's arsenal, but they serve distinct strategic purposes.
-
Choose 2-oxa-6-azaspiro[3.3]heptane when:
-
The primary goal is to improve physicochemical properties : specifically, to decrease lipophilicity, enhance aqueous solubility, and increase metabolic stability.
-
A rigid, compact conformation is desired to enhance binding affinity or selectivity.
-
The project requires a validated bioisostere for morpholine, piperidine, or piperazine .
-
-
Choose 2-oxa-7-azaspiro[4.5]decane when:
-
A larger, more flexible scaffold is needed to span a wider binding pocket.
-
The synthetic strategy requires diverse exit vectors for exploring extensive SAR.
-
The project can leverage the well-established chemistry of piperidine and tetrahydrofuran rings.
-
By understanding the fundamental structural, physicochemical, and synthetic differences outlined in this guide, drug discovery teams can make informed, data-driven decisions, ultimately accelerating the journey toward novel and effective therapeutics.
References
- Zhang, X., Jang, B., Yang, Y., Dong, R., & Miao, Z. (Year not available). Diastereoselective Synthesis of Dearomatic 2‐Oxa‐7‐Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. Available from: https://www.researchgate.net/publication/380068434_Diastereoselective_Synthesis_of_Dearomatic_2-Oxa-7-Azaspiro45Decane_Derivatives_through_Gold_and_Palladium_Relay_Catalytic_Tandem_Cyclization_of_Enynamides_with_Vinyl_Benzoxazinanones
- van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synlett. Available from: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1588901
- Synlett. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. Available from: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0036-1589311
- Pen-Active. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane: A Versatile Research Compound. Available from: https://pen-active.
- Cernak, T., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10348705/
- Cernak, T., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available from: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00148
- Vo, J., et al. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications. Available from: https://pubs.acs.org/doi/10.1021/acs.oprd.5c00327
- Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Royal Society of Chemistry. Available from: https://pubs.rsc.org/en/content/articlelanding/2025/cc/d5cc00656b
- van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Mercachem. Available from: https://www.mercachems.com/wp-content/uploads/2020/02/Synlett-2017-28-A-E.pdf
- Chem-Impex. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Available from: https://www.chemimpex.com/products/2-oxa-6-azaspiro-3-3-heptane
- BOC Sciences. (n.d.). CAS 174-78-7 (2-Oxa-6-Azaspiro[3.3]heptane). Available from: https://www.bocsci.com/cas-174-78-7-2-oxa-6-azaspiro-3-3-heptane.html
- PubChem. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/54594442
- Lab Pro Inc. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane, 1G. Available from: https://labproinc.com/products/2-oxa-6-azaspiro-3-3-heptane-1g
- SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Available from: https://spirochem.
- Ambeed. (n.d.). 2-Oxa-7-azaspiro[4.5]decane hydrochloride. Available from: https://www.ambeed.com/products/374795-37-6.html
- TCI Chemicals. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Available from: https://www.tcichemicals.com/US/en/p/O0466
- ACS Publications. (2025). Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. Journal of Medicinal Chemistry. Available from: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c01046
- Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. Available from: https://www.researchgate.net/publication/379803135_Strained_spiro_heterocycles_as_potential_bioisosteres_an_update_on_the_synthesis_of_heteroatom-containing_spiro23hexanes_and_spiro33heptanes
- Sigma-Aldrich. (n.d.). 2-Oxa-7-azaspiro[4.5]decane hydrochloride. Available from: https://www.sigmaaldrich.com/US/en/product/fl/h99c88042
- ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. Available from: https://www.researchgate.
- Wünsch, B., et al. (2012). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry. Available from: https://pubs.acs.org/doi/10.1021/jm3002237
- ChemicalBook. (n.d.). 2-oxa-6-azaspiro[3.3]heptane. Available from: https://www.chemicalbook.com/Product.aspx?
- Sigma-Aldrich. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/702138
- Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5598822/
- Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available from: https://pubs.rsc.org/en/content/articlehtml/2025/cc/d5cc00656b
- Wager, T. T., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters. Available from: https://pubs.acs.org/doi/10.1021/ol9014168
- ChemRxiv. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Available from: https://chemrxiv.org/engage/chemrxiv/article-details/664531853d4039e154ab8111
- BenchChem. (n.d.). A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design. Available from: https://www.benchchem.com/blog/a-comparative-guide-to-spiro3-3heptane-and-piperidine-scaffolds-in-modern-drug-design/
- ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Available from: https://www.researchgate.net/figure/Comparison-of-26-diazaspiro33heptane-2-azaspiro33-heptane-and-piperidine_fig2_26415053
- Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available from: https://www.tandfonline.com/doi/full/10.1080/26874482.2024.2403666
- NextSDS. (n.d.). 2-Oxa-7-azaspiro[4.5]decane (8CI,9CI). Available from: https://www.nextsds.com/chemical/2-oxa-7-azaspiro-4.5-decane-8ci-9ci-cas-176-74-9
- BenchChem. (n.d.). A Comparative Guide: 2-Oxaspiro[3.3]heptan-6-ol vs. Morpholine as Bioisosteres in Drug Discovery. Available from: https://www.benchchem.com/blog/a-comparative-guide-2-oxaspiro3-3heptan-6-ol-vs-morpholine-as-bioisosteres-in-drug-discovery/
- PubChem. (n.d.). 7-oxa-2-azaspiro[4.5]decane. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/7-oxa-2-azaspiro_4.5_decane
- BLDpharm. (n.d.). 176-74-9|2-Oxa-7-azaspiro[4.5]decane. Available from: https://www.bldpharm.com/products/176-74-9.html
- ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available from: https://chemrxiv.org/engage/chemrxiv/article-details/62594615d8487135df684a0a
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Available from: https://patents.google.
- Stepan, A. F., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8349280/
- Sigma-Aldrich. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000021
- MedChemExpress. (n.d.). 2-Oxa-7-azaspiro[4.5]decane hydrochloride - Product Data Sheet. Available from: https://www.medchemexpress.
- Enamine. (n.d.). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Available from: https://enamine.net/images/insights/spiro33heptane_bioisostere_2024.pdf
- French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: https://fujc.online/index.php/FOP/article/view/11.02.139
- ResearchGate. (2025). Spiro[3.3]heptane: A Versatile sp³‐Rich Scaffold and its Synthetic Routes. Available from: https://www.researchgate.net/publication/384594273_Spiro33heptane_A_Versatile_sp-Rich_Scaffold_and_its_Synthetic_Routes
- Mykhailiuk, P. K., et al. (2020). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7441584/
- BLDpharm. (n.d.). 72088-42-7|7-Oxa-2-azaspiro[4.5]decane. Available from: https://www.bldpharm.com/products/72088-42-7.html
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-Oxa-7-azaspiro[4.5]decane hydrochloride | 374795-37-6 [sigmaaldrich.com]
- 12. labproinc.com [labproinc.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pannellum [makerspace.ruhr-uni-bochum.de]
- 17. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 2-Oxa-6-azaspiro[3.3]heptane | 174-78-7 | TCI EUROPE N.V. [tcichemicals.com]
- 20. pubs.acs.org [pubs.acs.org]
Safety & Regulatory Compliance
Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate proper disposal procedures
Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate proper disposal procedures
As a Senior Application Scientist, I have developed this operational guide to provide your laboratory with field-proven, highly reliable procedures for handling and disposing of Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 374795-36-5) .
In modern drug discovery, spirocyclic amines are invaluable for imparting 3D structural rigidity to drug candidates, thereby improving their pharmacokinetic profiles and aqueous solubility compared to flat aromatic systems. However, the presence of the tert-butyloxycarbonyl (Boc) protecting group introduces specific chemical reactivities that dictate how this compound must be stored, handled, and ultimately disposed of.
This guide synthesizes technical accuracy with practical laboratory logistics to ensure your workflows remain safe, compliant, and efficient.
Physicochemical Profile & Hazard Causality
Before implementing a disposal plan, it is critical to understand the chemical behavior of the substance. Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate is a Boc-protected secondary amine. While the compound itself is generally stable under neutral and basic conditions, the Boc group is highly sensitive to acidic environments.
The Causality of the Hazard: The primary safety risk associated with this compound does not stem from acute toxicity, but rather from its degradation pathway. If unreacted Boc-protected amine is inadvertently disposed of in an acidic waste stream (e.g., containing Trifluoroacetic acid [TFA] or Hydrochloric acid [HCl]), it will undergo spontaneous deprotection. This reaction cleaves the Boc group, releasing equimolar amounts of carbon dioxide (CO₂) and isobutylene gas . In a tightly sealed waste carboy, this rapid gas evolution will cause catastrophic overpressurization, potentially leading to the explosion of the waste container.
Quantitative Data Summary
To facilitate easy comparison and risk assessment, the core physicochemical properties are summarized below:
| Property | Value | Operational Implication |
| CAS Number | 374795-36-5 | Unique identifier required for SDS compliance and waste tracking . |
| Molecular Formula | C₁₃H₂₃NO₃ | High carbon content; requires complete high-temperature combustion for disposal. |
| Molecular Weight | 241.33 g/mol | Used to calculate potential gas volume release during accidental acid exposure. |
| Purity | ≥95.0% | High purity reduces unpredictable side reactions in waste streams. |
| Storage Temp | 2–8°C (Cold-chain) | Prevents thermal degradation and premature Boc cleavage over time . |
| Primary Hazard | Gas Evolution (in acid) | Critical: Must be strictly segregated from acidic waste streams. |
Operational Handling & Spill Decontamination
Every protocol in your laboratory must be a self-validating system. When handling this spirocyclic building block, ensure that environmental controls are verified before the container is opened.
Step-by-Step Spill Response Protocol
In the event of a solid or liquid spill, follow this procedural workflow to ensure complete decontamination:
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Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity.
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Solid Containment: If the material is in its solid powder form, do not dry-sweep, as this generates inhalable dust. Gently cover the spill with damp, absorbent laboratory paper.
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Chemical Decontamination: Wipe the area thoroughly with a mild solvent (e.g., isopropanol or soap and water). Do not use acidic cleaning agents.
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Waste Collection: Place all contaminated paper and PPE into a heavy-duty, sealable polyethylene bag. Label it clearly as "Hazardous Organic Waste - Spill Debris" .
Proper Disposal Procedures
The disposal of Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate must be executed with strict adherence to chemical segregation principles. Under no circumstances should this compound be disposed of down the drain.
Protocol A: Disposal of Unreacted Solid Waste
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Segregation: Ensure the waste container is designated exclusively for neutral or basic organic solids. Verify the absence of any acidic compounds in the drum.
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Containerization: Transfer the solid waste into a High-Density Polyethylene (HDPE) or glass container.
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Labeling: Affix a compliant chemical waste label. Explicitly write: "Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (Solid) - DO NOT MIX WITH ACIDS".
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Destruction: Transfer the sealed container to a licensed chemical waste disposal contractor for high-temperature incineration .
Protocol B: Disposal of Post-Reaction Deprotection Waste (Liquid)
Because this chemical is a building block, it is frequently subjected to Boc-deprotection using TFA in Dichloromethane (DCM) . The resulting waste is highly acidic and volatile.
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Quenching (Self-Validation Step): Before transferring the reaction mixture to a waste carboy, slowly quench the excess acid by adding the mixture dropwise to a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) in a large beaker.
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Ventilation: Perform this quenching strictly inside a fume hood. Wait for all CO₂ effervescence to cease.
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Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer (DCM) from the neutralized aqueous layer.
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Segregated Disposal:
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Dispose of the DCM layer in the Halogenated Organic Waste drum.
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Dispose of the neutralized aqueous layer in the Aqueous Hazardous Waste drum.
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Waste Segregation Workflow
To ensure these protocols are easily understood by all laboratory personnel, I have mapped the logical relationships of the disposal process below. Print and display this workflow near your waste accumulation area.
Waste segregation and disposal workflow for Boc-protected spirocyclic amines.
References
-
NextSDS. "2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 1,1-diMethylethyl ester - Chemical Substance Information." NextSDS.[Link]
-
National Institutes of Health (PMC). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." NIH.[Link]
Comprehensive Safety and Operational Guide: Handling Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Comprehensive Safety and Operational Guide: Handling Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Chemical Profile & Mechanistic Safety Context
Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS: 374795-36-5) is a structurally rigid, Boc-protected spirocyclic ether-amine . In modern drug development, it serves as a conformationally restricted bioisostere for morpholine or piperidine rings, enhancing metabolic stability and target affinity in active pharmaceutical ingredients (APIs).
Mechanistic Risk Profile: The presence of the tert-butyloxycarbonyl (Boc) protecting group renders this molecule highly lipophilic . While it is stable under neutral and basic conditions, it is highly labile in the presence of strong acids (e.g., Trifluoroacetic acid (TFA) or HCl) . Accidental exposure to acidic environments will trigger rapid deprotection, releasing gaseous carbon dioxide (CO₂) and isobutylene, which can cause dangerous pressurization and potential rupture in closed reaction vessels . Furthermore, its lipophilicity means it can be readily absorbed through the skin if dissolved in organic solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Quantitative Physicochemical Data
| Property | Value / Specification | Mechanistic Implication |
| CAS Number | 374795-36-5 | Unique identifier for SDS tracking and procurement . |
| Molecular Formula | C₁₃H₂₃NO₃ | Determines stoichiometric calculations . |
| Molecular Weight | 241.33 g/mol | Used for precise molarity scaling in coupling reactions . |
| Storage Temperature | 2 - 8 °C (Refrigerated) | Prevents thermal degradation and premature Boc-cleavage. |
| Physical State | Solid / Viscous Oil | Prone to static charge generation during weighing. |
Mandatory Personal Protective Equipment (PPE) Matrix
To mitigate dermal absorption and inhalation risks, the following PPE is strictly required. This protocol operates as a self-validating safety system: if any single piece of equipment is compromised or missing, the entire workflow must be halted immediately.
| PPE Category | Specification | Causality & Justification |
| Hand Protection | 100% Nitrile Gloves (Thickness > 0.11 mm) | Nitrile provides a robust barrier against lipophilic Boc-protected amines. Latex is strictly prohibited due to its high permeability to organic solvents. |
| Eye Protection | ANSI Z87.1 Tight-fitting Chemical Goggles | Prevents mucosal absorption of airborne particulates or solvent splashes during dissolution. |
| Body Protection | Flame-Resistant (FR) Lab Coat, fully buttoned | Protects against accidental solvent spills and mitigates static discharge risks. |
| Respiratory | Chemical Fume Hood (Face velocity: 0.4 - 0.6 m/s) | Mandatory for all handling. Prevents inhalation of fine powders and safely vents CO₂ during acidic deprotection workflows. |
Operational Workflow & Handling Protocol
This step-by-step methodology ensures technical accuracy and safety from cold storage retrieval to reaction setup.
Step 1: Pre-Operation Clearance and Equilibration
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Transfer the sealed reagent bottle from cold storage (2-8 °C) to the chemical fume hood.
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Critical Step: Allow the sealed bottle to equilibrate to ambient room temperature for at least 30 minutes before opening.
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Causality: Opening a cold bottle introduces atmospheric moisture, which condenses inside the container. This moisture can hydrolyze the reagent over time or severely interfere with moisture-sensitive downstream peptide coupling reactions.
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Step 2: Weighing and Dispensing
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Verify the fume hood face velocity is within the safe operational range (0.4 - 0.6 m/s).
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Use a grounded, anti-static weighing boat and a stainless-steel spatula.
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Causality: Spirocyclic powders can accumulate significant static charge, leading to sudden aerosolization, contamination of the balance, and inaccurate mass readings.
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Weigh the required mass (e.g., 241.3 mg for a standard 1.0 mmol scale reaction).
Step 3: Solubilization and Reaction Setup
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Dissolve the reagent in an appropriate aprotic solvent (e.g., DCM, THF, or DMF) within the weighing boat or a secondary vial before transferring it to the main reaction flask.
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If performing a Boc-deprotection (e.g., using 20% TFA in DCM or thermal deprotection in continuous flow ), do not seal the reaction vessel immediately .
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Causality: The deprotection mechanism releases equimolar amounts of CO₂ and isobutylene gas. A sealed system will rapidly overpressurize and rupture . Always vent the reaction through a mineral oil bubbler or a loosely fitted septum with a bleed needle.
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Spill Response & Disposal Plan
A rapid, systematic response is required to contain spills and dispose of waste compliantly.
Spill Response Protocol:
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Isolate: Alert nearby laboratory personnel and immediately lower the fume hood sash to maximize exhaust velocity over the spill zone.
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Contain: If spilled as a solid powder, do not sweep dry. Gently cover the powder with damp sand or vermiculite to prevent dust generation. If spilled as a solution, absorb with chemical-compatible spill pads.
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Decontaminate: Carefully collect the absorbent material using a non-sparking scoop. Wipe the affected area thoroughly with isopropanol (IPA), followed by standard soap and water.
Waste Disposal Plan:
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Solid Waste: Dispose of contaminated weighing boats, spatulas, and absorbent materials in a clearly labeled "Hazardous Solid Organic Waste" container.
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Liquid Waste: Unreacted solutions or non-halogenated solvent mixtures must be routed to "Non-Halogenated Organic Waste." If the material was dissolved in DCM or treated with TFA during deprotection, it must be strictly routed to "Halogenated Organic Waste."
Visualizing the Workflow
The following diagram illustrates the operational logic and critical safety checkpoints for handling this chemical building block.
Operational workflow for handling Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate.
